molecular formula C12H18ClNO B593307 4-methyl-N,N-Dimethylcathinone (hydrochloride) CAS No. 1448845-14-4

4-methyl-N,N-Dimethylcathinone (hydrochloride)

Cat. No.: B593307
CAS No.: 1448845-14-4
M. Wt: 227.73 g/mol
InChI Key: OOGUGYDLTBREKK-UHFFFAOYSA-N
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Description

4-methyl-N,N-Dimethylcathinone (hydrochloride) is a synthetic compound categorized as a cathinone. Cathinones are a class of chemicals related to the naturally occurring stimulant cathinone, found in the khat plant. This compound is primarily used in research and forensic applications due to its stimulant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N,N-Dimethylcathinone (hydrochloride) typically involves the following steps:

    Starting Material: The synthesis begins with 4-methylpropiophenone.

    Formation of Intermediate: The 4-methylpropiophenone is reacted with dimethylamine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to form the intermediate 4-methyl-N,N-dimethylcathinone.

    Hydrochloride Formation: The intermediate is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency and yield. This often involves continuous flow reactors and automated systems to ensure consistent quality and purity.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N,N-Dimethylcathinone (hydrochloride) undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it to secondary or tertiary amines.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are used under basic conditions.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Produces secondary or tertiary amines.

    Substitution: Produces substituted amines or amides.

Scientific Research Applications

4-methyl-N,N-Dimethylcathinone (hydrochloride) is used in various scientific research fields:

Comparison with Similar Compounds

Similar Compounds

    4-methylmethcathinone (mephedrone): Similar in structure but lacks the N,N-dimethyl groups.

    N,N-Dimethylcathinone: Lacks the 4-methyl group.

    Methcathinone: Lacks both the 4-methyl and N,N-dimethyl groups.

Uniqueness

4-methyl-N,N-Dimethylcathinone (hydrochloride) is unique due to its specific substitution pattern, which affects its pharmacological properties and makes it a valuable compound for research purposes .

Properties

IUPAC Name

2-(dimethylamino)-1-(4-methylphenyl)propan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.ClH/c1-9-5-7-11(8-6-9)12(14)10(2)13(3)4;/h5-8,10H,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOGUGYDLTBREKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(C)N(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801342653
Record name 2-(Dimethylamino)-1-(4-methylphenyl)-1-propanone, monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801342653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1448845-14-4
Record name 2-(Dimethylamino)-1-(4-methylphenyl)-1-propanone, monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801342653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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